tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate
Description
“tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate” (CAS MFCD32065809) is a bromo-fluoro-substituted carbamate derivative characterized by a tert-butyl carbamate group attached to an ethylamine backbone, which is further functionalized with a formamido-linked 4-bromo-2-fluorophenyl ring . This compound is synthesized via multi-step reactions involving brominated intermediates and carbamate-forming agents, as inferred from analogous synthetic pathways for tert-butyl carbamates (e.g., Scheme 2 in ) . With a purity of 97% (Combi-Blocks Inc.), it is utilized in medicinal chemistry and drug discovery, particularly in targeting receptors like cannabinoid receptors, where halogen substituents enhance binding affinity .
Properties
IUPAC Name |
tert-butyl N-[2-[(4-bromo-2-fluorobenzoyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFN2O3/c1-14(2,3)21-13(20)18-7-6-17-12(19)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXRSHWVSSLGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Boc Protection Using Nanocatalysts
A solvent-free approach using sulfonic acid-functionalized nanoporous titania (TiO₂-Pr-SO₃H) achieves 89% yield by reacting ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) at 20°C for 35 minutes. This method eliminates solvent waste and simplifies purification, as the catalyst is magnetically recoverable. Comparatively, piperazine-functionalized Zr-Fe₃O₄-MCM-41 nanoparticles provide 80% yield in 30 minutes under similar conditions, highlighting the versatility of magnetic catalysts in Boc protection.
Traditional Solvent-Based Methods
In toluene at 70°C, Boc₂O reacts with ethylenediamine over 16 hours to yield 64% protected amine. While effective, this method requires prolonged heating and solvent management. Alternatively, tetrahydrofuran (THF) with sodium hydride (NaH) as a base achieves 80% yield within 1.5 hours, though handling NaH demands stringent anhydrous conditions.
Formamidation of 4-Bromo-2-fluorophenyl Derivatives
The formamide linkage is constructed via coupling between the Boc-protected ethylamine and 4-bromo-2-fluorobenzoic acid derivatives. Activated esters or coupling reagents are essential for efficient amide bond formation.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the carboxylic acid reacts with the amine at 0°C to room temperature, achieving 75–85% yields. This method is widely adopted but generates stoichiometric waste.
Green Catalytic Approaches
Iron oxide (Fe₃O₄) nanoparticles in ethanol enable formamidation at 20°C with 80% yield in 2 hours. The catalyst is magnetically recoverable and reusable for six cycles without efficiency loss, aligning with sustainable chemistry goals.
Sequential Synthesis Pathways
The order of Boc protection and formamidation significantly impacts overall yield and purity.
Protection Followed by Formamidation
Protecting ethylamine first (as in Section 1.1) followed by EDC/HOBt-mediated coupling yields the final product in 72% overall yield. This route avoids side reactions but requires intermediate purification.
Formamidation Followed by Boc Protection
Coupling 4-bromo-2-fluorobenzoic acid to ethylamine before Boc protection risks amine protonation, reducing Boc₂O reactivity. However, using excess Boc₂O (1.5 equiv) in THF with potassium carbonate achieves 68% overall yield, demonstrating feasibility with optimized stoichiometry.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Condition | Yield (%) | Time (h) | Catalyst |
|---|---|---|---|
| Neat, 20°C | 89 | 0.58 | TiO₂-Pr-SO₃H |
| Toluene, 70°C | 83 | 16 | None |
| THF, NaH, 20°C | 80 | 1.5 | NaH |
| Ethanol, Fe₃O₄, 20°C | 80 | 2 | Fe₃O₄ |
Solvent-free and nanocatalytic methods outperform traditional approaches in yield and time. Elevated temperatures in toluene improve kinetics but complicate scalability.
Catalytic Efficiency and Reusability
Magnetic catalysts like Fe₃O₄@MCM-41-Zr-piperazine retain >95% activity after six cycles, reducing costs. In contrast, homogeneous bases (e.g., NaH) necessitate neutralization and waste treatment.
Challenges and Mitigation Strategies
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Low Yields in Formamidation : Excess coupling reagents (1.2–1.5 equiv) and activated esters (e.g., pentafluorophenyl) improve conversion.
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Boc Deprotection Risks : Acidic conditions during formamidation may cleave the Boc group. Using mild coupling agents (e.g., DCC) at 0°C mitigates this.
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Purification Complexity : Silica gel chromatography remains standard, but solvent-free methods reduce crude mixture contamination .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with different oxidation states.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate is C14H18BrFN2O3, with a molecular weight of 361.21 g/mol. The compound features a tert-butyl group , a carbamate moiety , and a formamido group attached to a 4-bromo-2-fluorophenyl ring . The presence of these functional groups contributes to its unique chemical reactivity, allowing it to undergo hydrolysis and participate in nucleophilic substitution reactions due to the electrophilic nature of the bromine atom on the aromatic ring.
Medicinal Chemistry
This compound has shown promise in drug development due to its potential biological activity. Its unique structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.
Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer properties and antimicrobial effects. The halogenated aromatic systems may enhance the compound's efficacy in targeting specific enzymes or receptors.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, enabling the development of more complex molecules through further derivatization reactions. Its ability to undergo nucleophilic substitutions makes it suitable for synthesizing derivatives with enhanced biological or chemical properties.
Case Studies
Recent studies have explored the pharmacological potential of compounds similar to this compound:
- Anti-Cancer Activity : A study demonstrated that halogenated carbamates exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could be further investigated for its anti-cancer properties.
- Antimicrobial Properties : Research has shown that compounds containing bromine and fluorine can enhance antimicrobial activity against resistant strains of bacteria, indicating potential applications in developing new antibiotics.
- Enzyme Inhibition : Investigations into enzyme inhibition have revealed that structurally similar compounds can effectively inhibit specific enzymes involved in disease pathways, highlighting another avenue for research involving this compound.
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate involves its interaction with specific molecular targets. The bromo and fluoro groups can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and selectivity. The formamidoethyl linkage may also play a role in the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Comparison
- Halogen Effects: The 4-bromo-2-fluoro substitution in the target compound provides dual halogenation, enhancing electron-withdrawing effects and steric interactions compared to mono-halogenated (e.g., 4-chloro in ) or methyl/methoxy-substituted analogs (e.g., ). Difluoro-substituted derivatives (e.g., ) exhibit stronger electronic effects but reduced solubility.
- Linker Diversity: The formamidoethyl linker in the target compound introduces hydrogen-bonding capability, unlike the aminoethyl group in or the absence of a linker in . This feature may improve pharmacokinetic properties in drug design .
Research Findings and Limitations
- Bioactivity: No direct bioactivity data for the target compound is provided in the evidence.
- Limitations : The absence of solubility or stability data for the target compound limits comparative analysis. Further studies on its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile are needed.
Biological Activity
Tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate, identified by its molecular formula and CAS number 2365419-02-7, is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound features a unique combination of a tert-butyl group, a carbamate moiety, and a formamido group attached to a halogenated aromatic system, which may enhance its biological activity compared to simpler derivatives .
The compound has a molecular weight of 361.21 g/mol and exhibits various chemical properties that contribute to its biological activity. It has a predicted boiling point of 456.7 °C and a pKa value of approximately 12.11, indicating its basic nature . The presence of halogens (bromine and fluorine) in its structure is believed to influence its pharmacokinetic properties, potentially leading to improved efficacy in drug development.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The functional groups present in the compound allow for hydrolysis under acidic or basic conditions, leading to the formation of reactive intermediates that may engage in nucleophilic substitution reactions. The electrophilic nature of the bromine atom enhances its reactivity towards nucleophiles, which is critical for biological interactions.
Biological Activity Studies
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest that it may exhibit antimicrobial properties, particularly against Gram-negative bacteria. For instance, structure-activity relationship (SAR) studies indicate that compounds with similar halogenated aromatic systems can inhibit bacterial growth by disrupting cell membrane integrity or interfering with essential metabolic pathways .
Case Studies
- Antimicrobial Activity : In a study investigating oxazolidinone derivatives, compounds structurally related to this compound were tested against various bacterial strains such as E. coli and P. aeruginosa. The results indicated significant inhibition of bacterial growth in mutants lacking efflux pumps, suggesting that structural modifications could enhance permeability and efficacy against resistant strains .
- Pharmacological Evaluation : A comparative analysis with other carbamate derivatives revealed that the presence of the fluorine atom in the structure may improve interactions with specific protein targets involved in drug metabolism, enhancing the overall pharmacological profile of the compound .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl (4-bromo-2-fluorophenyl)carbamate | C11H13BrFNO2 | Lacks formamido group; simpler structure | Moderate antibacterial |
| Tert-butyl N-(2-aminoethyl)carbamate | C10H20N2O3 | Similar carbamate structure; no aromatic ring | Limited activity |
| Tert-butyl N-[2-(4-chlorophenyl)formamido]ethyl carbamate | C14H18ClN2O3 | Chlorine instead of bromine; similar biological activity | Enhanced antimicrobial |
Q & A
Q. What synthetic methodologies are recommended for preparing tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate?
- Methodological Answer : The compound can be synthesized via coupling reactions using tert-butyl carbamate precursors. For example:
Boc-protection : React 2-aminoethylamine with di-tert-butyl dicarbonate (Boc anhydride) to form the Boc-protected intermediate.
Formamidation : Couple the intermediate with 4-bromo-2-fluorobenzoic acid derivatives using coupling reagents like EDCI/HOBt or DCC/DMAP.
Monitor reaction progress via TLC or LCMS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require adjusting stoichiometry, temperature (e.g., 0–25°C), or solvent polarity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm backbone structure and substituent positions. For example, tert-butyl protons appear as a singlet at ~1.4 ppm.
- HRMS : Validate molecular formula (e.g., C₁₄H₁₇BrFN₂O₃) with exact mass accuracy (<5 ppm error).
- IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and amide N-H bending (~1550 cm⁻¹).
Cross-reference with literature data for analogous carbamates to resolve ambiguities .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- First Aid : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) and moisture.
Refer to SDS guidelines for brominated/fluorinated carbamates, which highlight respiratory irritation (H335) and skin sensitivity (H315) risks .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structure refinement?
Check for twinning (e.g., using Hooft parameter) and disorder (e.g., split occupancy models).
Validate hydrogen bonding networks against Fourier difference maps.
Cross-validate with DFT-calculated bond lengths/angles to resolve discrepancies in electron density.
For example, tert-butyl groups may exhibit rotational disorder; apply restraints to improve R-factors .
Q. How to analyze unexpected by-products in the synthesis?
- Methodological Answer :
LCMS/HRMS : Identify molecular ions of impurities (e.g., de-Boc products or hydrolysis intermediates).
Mechanistic Studies : Trace side reactions (e.g., acid-catalyzed tert-butyl cleavage) via pH-controlled experiments.
Reaction Optimization : Introduce scavengers (e.g., molecular sieves for moisture) or switch to milder coupling agents (e.g., DIC vs. DCC).
Document retention times and fragmentation patterns for reproducibility .
Q. What strategies mitigate stability issues during long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to containers.
- Degradation Pathways : Hydrolysis of the carbamate group is common; adjust storage pH to neutral (6–8) to slow decomposition .
Q. How to determine stereochemistry in chiral derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using anomalous dispersion effects (e.g., Cu Kα radiation).
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-simulated data for enantiomeric assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
